molecular formula C19H16O4 B154777 Moracin D CAS No. 69120-07-6

Moracin D

Cat. No.: B154777
CAS No.: 69120-07-6
M. Wt: 308.3 g/mol
InChI Key: CHAAQDMHLLQJRO-UHFFFAOYSA-N
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Description

Moracin D is a natural compound derived from the plant Morus alba, commonly known as the white mulberry. It belongs to the family of benzofuran derivatives, which are known for their diverse biological activities. This compound has garnered significant attention due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities .

Biochemical Analysis

Biochemical Properties

Moracin D is involved in various biochemical reactions. It is traced to the phenylpropanoid pathway, and a putative biosynthetic pathway of this compound has been proposed . Key enzymes in the pathway have been identified, including a p-coumaroyl CoA 2’-hydroxylase presumed to be involved in the biosynthesis of stilbenes and deoxychalcones in mulberry .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to significantly inhibit the accumulation of inflammatory cytokines (IL-1β, IL-6, and TNF-α) in nucleus pulposus cells . This suggests that this compound can influence cell function by modulating cell signaling pathways and gene expression.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, a p-coumaroyl CoA 2’-hydroxylase is presumed to be involved in the biosynthesis of this compound . This enzyme may be inhibited or activated by this compound, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

Based on the differential expression analysis and enzymatic activity assays in vitro, it is known that this compound is involved in the phenylpropanoid pathway .

Metabolic Pathways

This compound is involved in the phenylpropanoid pathway . It interacts with key enzymes in the pathway, including a p-coumaroyl CoA 2’-hydroxylase

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Moracin D typically involves the extraction from natural sources such as the leaves and roots of Morus alba. The process includes:

Industrial Production Methods: Industrial production of this compound can be achieved through bioconversion methods. This involves the use of enzymes to convert precursor compounds present in the plant material into this compound. The optimized conditions for this process include:

    Sonication: For 44 minutes.

    Water-to-material ratio: 102.5 mL/g.

Chemical Reactions Analysis

Types of Reactions: Moracin D undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, water.

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may exhibit different biological activities .

Scientific Research Applications

Comparison with Similar Compounds

Moracin D is part of a larger family of moracin compounds, which include Moracin A, Moracin C, Moracin M, and others. These compounds share a common benzofuran structure but differ in their functional groups and biological activities:

Uniqueness of this compound: this compound stands out due to its potent anticancer activity, particularly in breast cancer cells, and its ability to modulate key signaling pathways involved in cell proliferation and apoptosis .

Properties

IUPAC Name

7-(6-hydroxy-1-benzofuran-2-yl)-2,2-dimethylchromen-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O4/c1-19(2)6-5-14-15(21)7-12(9-18(14)23-19)16-8-11-3-4-13(20)10-17(11)22-16/h3-10,20-21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHAAQDMHLLQJRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(C=C(C=C2O1)C3=CC4=C(O3)C=C(C=C4)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301178570
Record name 7-(6-Hydroxy-2-benzofuranyl)-2,2-dimethyl-2H-1-benzopyran-5-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Moracin D
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033312
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

69120-07-6
Record name 7-(6-Hydroxy-2-benzofuranyl)-2,2-dimethyl-2H-1-benzopyran-5-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69120-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(6-Hydroxy-2-benzofuranyl)-2,2-dimethyl-2H-1-benzopyran-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301178570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(6-hydroxy-1-benzofuran-2-yl)-2,2-dimethyl-2H-chromen-5-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Moracin D
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033312
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

130 - 131 °C
Record name Moracin D
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033312
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What types of cancer cells have been shown to be susceptible to Moracin D treatment in preclinical studies?

A1: Preclinical studies have demonstrated that this compound exhibits promising anti-tumor activity against various cancer cell lines, including prostate cancer (PC3 and DU145) [, ], breast cancer (MDA-MB-231 and MCF-7) [], and pancreatic cancer cells [].

Q2: What are the primary molecular targets of this compound, and how does it interact with them?

A2: this compound displays a multifaceted mechanism of action, interacting with multiple signaling pathways involved in cell survival, proliferation, and apoptosis. One key target is peroxisome proliferator-activated receptor gamma (PPAR-γ). This compound activates PPAR-γ, leading to the activation of protein kinase C delta (PKC-δ) and inhibition of protein kinase C alpha (PKC-α) []. This modulation of PKC isoforms contributes to the induction of apoptosis.

Q3: How does this compound induce apoptosis in cancer cells?

A3: this compound triggers apoptosis in cancer cells through a series of events:

  • Activation of Caspases: this compound increases the expression of cleaved poly (ADP-ribose) polymerase (PARP) and activates caspase-3, both crucial executioners of apoptosis [, ].
  • Modulation of Bcl-2 Family Proteins: It downregulates anti-apoptotic proteins like B-cell lymphoma 2 (Bcl-2) and X-linked inhibitor of apoptosis protein (XIAP), shifting the balance towards cell death [, ].
  • Inhibition of Survival Pathways: By suppressing the Wnt/β-catenin pathway and modulating PKC activity, this compound inhibits pro-survival signals within cancer cells [, ].

Q4: Has this compound shown any inhibitory effects on specific enzymes involved in inflammation?

A4: Yes, this compound exhibits potent inhibitory activity against human lipoxygenases (LOXs) []. Specifically, it has demonstrated significant inhibition of 12-LOX, an enzyme involved in the production of leukotrienes, key mediators of inflammation [].

Q5: What are the potential therapeutic applications of this compound based on its observed pharmacological activities?

A5: this compound's diverse pharmacological activities suggest potential therapeutic applications in several areas:

  • Cancer: Its ability to induce apoptosis and inhibit proliferation in various cancer cell lines highlights its promise as an anti-cancer agent [, , ].
  • Inflammation: The potent inhibition of LOXs suggests potential for treating inflammatory diseases like arthritis [, ].
  • Gout/Hyperuricemia: Moracin C exhibited substantial xanthine oxidase (XOD) inhibitory activity in vitro and in vivo, suggesting its potential for treating gout and hyperuricemia [].

Q6: What is known about the structure-activity relationship (SAR) of this compound and its analogs?

A6: While detailed SAR studies on this compound are limited, research suggests that the presence of the 2-arylbenzo[b]furan scaffold is crucial for its LOX inhibitory activity []. Further investigations are needed to fully elucidate the impact of specific structural modifications on its activity, potency, and selectivity against different targets.

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